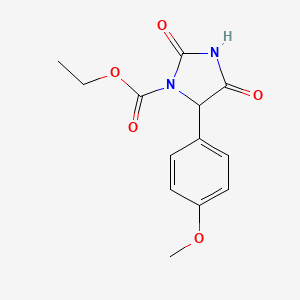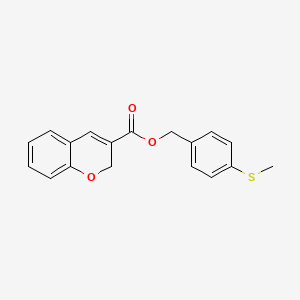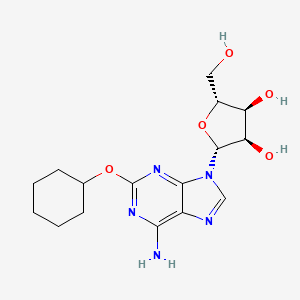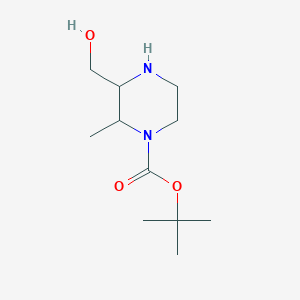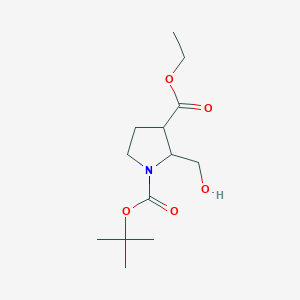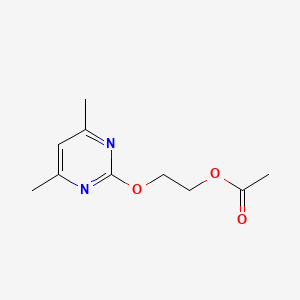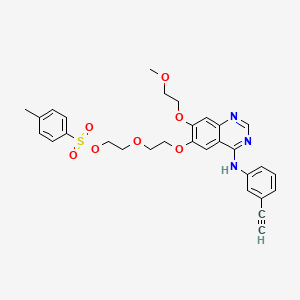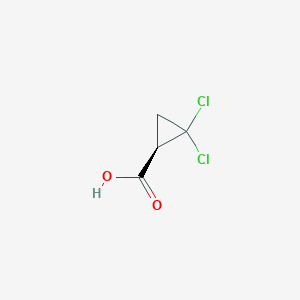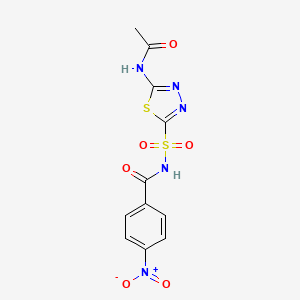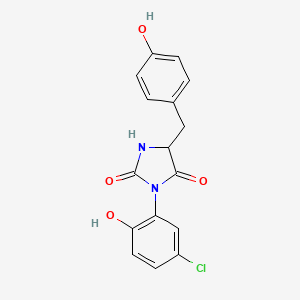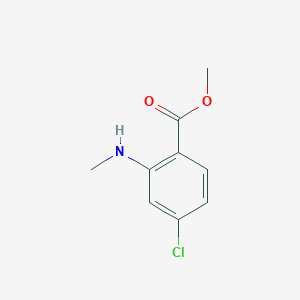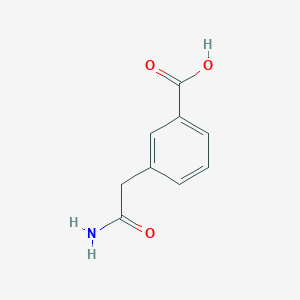
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol derivative. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly functionalized molecule. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound in large quantities. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions due to its multiple functional groups:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Tosyl chloride (TsCl) in pyridine at room temperature.
Major Products Formed
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6,7-Heptahydroxyheptane.
Substitution: Various tosylated derivatives depending on the specific hydroxyl group targeted.
Applications De Recherche Scientifique
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds and natural product synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its role in glycosylation processes.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent due to its aldehyde group, participating in redox reactions within cells. It also serves as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway.
Comparaison Avec Des Composés Similaires
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be compared with other polyhydroxy aldehydes and sugar alcohols:
(2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: Similar structure but with one less hydroxyl group, making it less reactive in certain chemical reactions.
D-Mannose: A hexose sugar with a similar hydroxyl group arrangement but differing in the position of the aldehyde group.
Sorbitol: A sugar alcohol with a similar backbone but with all hydroxyl groups and no aldehyde group, making it more stable and less reactive.
The uniqueness of this compound lies in its combination of multiple hydroxyl groups and an aldehyde group, providing a versatile platform for various chemical transformations and biological interactions.
Propriétés
Formule moléculaire |
C7H14O7 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4?,5-,6-,7+/m1/s1 |
Clé InChI |
YPZMPEPLWKRVLD-ULKYOZRBSA-N |
SMILES isomérique |
C(C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydrazinyl-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B12942243.png)

